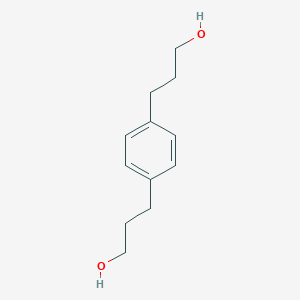

1,4-Benzenedipropanol

Descripción

BenchChem offers high-quality 1,4-Benzenedipropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenedipropanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[4-(3-hydroxypropyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDREDDDGVJRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Benzenedipropanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Benzenedipropanol, a valuable bifunctional aromatic alcohol. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation and analytical validation of this compound. We present a reliable two-step synthesis route commencing with the Fischer esterification of a suitable precursor followed by a robust reduction. Each stage is accompanied by a detailed, step-by-step protocol. Furthermore, this guide outlines a comprehensive characterization workflow, detailing the principles and expected outcomes for a suite of analytical techniques essential for confirming the identity, purity, and structural integrity of the synthesized 1,4-Benzenedipropanol.

Introduction: The Significance of 1,4-Benzenedipropanol

1,4-Benzenedipropanol, also known as 1,4-bis(3-hydroxypropyl)benzene, is an aromatic diol featuring a central benzene ring substituted at the para positions with two propanol groups. This symmetrical structure, combining a rigid aromatic core with flexible and reactive hydroxyl-terminated side chains, makes it a molecule of significant interest in several scientific domains.

In the realm of drug development and medicinal chemistry , the diol scaffold of 1,4-Benzenedipropanol can be a crucial building block for the synthesis of novel therapeutic agents. The two primary alcohol functionalities offer convenient handles for further chemical modifications, allowing for the construction of more complex molecules with potential biological activity. Its structural motifs are found in compounds being investigated for a range of therapeutic applications.

Beyond pharmaceuticals, the bifunctional nature of 1,4-Benzenedipropanol makes it a valuable monomer in polymer chemistry and materials science . Its incorporation into polymer chains can impart a combination of rigidity, from the benzene ring, and flexibility, from the propyl chains, leading to materials with tailored thermal and mechanical properties.

Given its utility, a reliable and well-characterized method for the synthesis of 1,4-Benzenedipropanol is paramount for researchers in these fields. This guide aims to provide such a methodology, grounded in established chemical principles and supported by a comprehensive analytical framework.

Strategic Approach to Synthesis

The synthesis of 1,4-Benzenedipropanol is most effectively achieved through a two-step process that leverages well-established and high-yielding chemical transformations. The overarching strategy involves the initial preparation of a suitable diester precursor, followed by its reduction to the target diol.

Figure 1: Overall synthetic strategy for 1,4-Benzenedipropanol.

This approach is advantageous for several reasons:

-

Expertise & Experience: The Fischer esterification is a classic and highly reliable method for converting carboxylic acids to esters, particularly when using a primary alcohol like ethanol.[1][2][3] The subsequent reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH4) is a powerful and well-understood transformation in organic synthesis.[2][4]

-

Trustworthiness: Each step in this synthesis is a high-yielding reaction, which contributes to a more efficient and predictable overall process. The purification of the intermediate ester is straightforward, ensuring that a high-purity precursor is carried forward into the final reduction step.

-

Authoritative Grounding: The principles underlying both the Fischer esterification and LiAlH4 reduction are extensively documented in authoritative organic chemistry literature, providing a strong theoretical foundation for the chosen synthetic route.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1,4-Phenylenedipropanoate (Precursor)

The first step involves the conversion of 1,4-phenylenedipropanoic acid to its corresponding diethyl ester via Fischer esterification. This reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of ethanol, which also serves as the solvent.[1][3][5]

Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-phenylenedipropanoic acid (1.0 eq.).

-

Reagent Addition: Add a 2.6-fold molar excess of absolute ethanol to the flask, followed by toluene. Add 3-5 drops of concentrated sulfuric acid per gram of the diacid as a catalyst.[6]

-

Reaction Execution: Heat the mixture to reflux (approximately 110°C) for 24 hours.[6] A Dean-Stark apparatus can be employed to azeotropically remove the water formed during the reaction, further driving the equilibrium towards the product.[3][7]

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and then with a saturated sodium chloride (brine) solution (2 x 50 mL).[7]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude diethyl 1,4-phenylenedipropanoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield a pure product.

Step 2: Synthesis of 1,4-Benzenedipropanol (Final Product)

The final step is the reduction of the purified diethyl 1,4-phenylenedipropanoate to 1,4-Benzenedipropanol using the powerful reducing agent, lithium aluminum hydride (LiAlH4). This reaction must be conducted under anhydrous conditions as LiAlH4 reacts violently with water.[2][4]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (a molar excess, typically 2-3 equivalents relative to the diester) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve the diethyl 1,4-phenylenedipropanoate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: After the reaction is complete, cool the flask to 0°C. Cautiously and slowly quench the excess LiAlH4 by the sequential dropwise addition of deionized water, followed by a 15% aqueous solution of sodium hydroxide, and then more deionized water.

-

Isolation: Filter the resulting granular precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude 1,4-Benzenedipropanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and hexanes, to afford pure 1,4-Benzenedipropanol as a solid.

Comprehensive Characterization of 1,4-Benzenedipropanol

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-Benzenedipropanol. A multi-technique approach is recommended, as outlined below.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

1,4-Benzenedipropanol chemical properties and structure

Executive Summary: The Circular Economy Shift

Historically, the synthesis of symmetric aliphatic-aromatic diols relied heavily on petroleum feedstocks. However, the paradigm of synthetic chemistry is shifting toward circular and biomass-driven economies. 1,4-Benzenedipropanol (also known as 3,3'-(1,4-phenylene)dipropan-1-ol) has emerged as a high-value C12 diol scaffold. With extended aliphatic chains acting as flexible spacers around a rigid central benzene ring, it serves as an exceptional co-monomer for fine-tuning the glass transition temperature (

This technical guide dissects the physiochemical properties, outlines the exact mechanistic pathways for sustainable synthesis, and provides self-validating protocols to implement these reactions in advanced research environments.

Chemical Architecture & Physiochemical Profile

The utility of 1,4-Benzenedipropanol lies in the symmetrical separation of its terminal hydroxyl groups from the aromatic core via three-carbon propyl linkages. This provides a balance of lipophilicity and hydrogen-bonding capacity, critical for both polymer elasticity and pharmaceutical pharmacokinetics.

Table 1: Key Physiochemical & Identification Metrics

| Property | Value / Description |

| IUPAC Name | 3,3'-(1,4-phenylene)dipropan-1-ol[3] |

| CAS Registry Number | 19417-58-4[4] |

| Molecular Formula | |

| Molecular Weight | 194.27 g/mol [3] |

| Structural Connectivity | Para-substituted aromatic ring linked to two |

Mechanistic Pathway: PET Upcycling via Hydrogen-Borrowing

The conventional disposal of PET yields massive environmental debt. However, depolymerization of PET generates 1,4-benzenedimethanol. In 2025, researchers documented a highly elegant, step-efficient catalytic sequence to upgrade this C8 diol into the C12 1,4-Benzenedipropanol using ethanol as both a solvent and a

Causality in the Catalytic Cycle: This transformation relies on a Ruthenium-catalyzed hydrogen-borrowing Guerbet coupling mechanism [7].

-

Dehydrogenation: The Ru-complex temporarily abstracts hydrogen from 1,4-benzenedimethanol, overcoming the kinetic barrier to form a reactive benzylic aldehyde. Simultaneously, ethanol is dehydrogenated to acetaldehyde[7].

-

Cross-Aldol Condensation: The aldehydes undergo condensation. The high selectivity here (preventing uncontrolled polymerization) is heavily favored by the thermodynamic stabilization of the resulting

-unsaturated intermediate through conjugation with the aromatic ring[7]. -

Re-Hydrogenation: The catalyst returns the "borrowed" hydrogen to reduce the alkene and aldehyde back to an alcohol, yielding the intermediate 3-(4-(hydroxymethyl)phenyl)propan-1-ol[7].

-

Iterative Coupling: The remaining hydroxymethyl group undergoes a second identical Guerbet coupling with ethanol to yield the final 1,4-Benzenedipropanol molecule at up to 60% conversion efficiency[6][7].

Catalytic sequence from PET waste depolymerization to 1,4-Benzenedipropanol synthesis.

Experimental Protocol: Self-Validating Catalytic Synthesis

As a Senior Application Scientist, it is critical to construct methodologies where the chemistry practically dictates its own quality control. The protocol below outlines the laboratory-scale upgrading of the intermediate 3-(4-(hydroxymethyl)phenyl)propan-1-ol into 1,4-Benzenedipropanol[6][7].

Reagents & Equipment:

-

Substrate: 1.5 mmol of 3-(4-(hydroxymethyl)phenyl)propan-1-ol[6].

-

Catalyst: Ruthenium complex (e.g., specific Ru-3 pincer complex)[7].

-

Base: Potassium tert-butoxide (

). -

Solvent: Anhydrous Ethanol (serves dual-role as reagent).

-

Vessel: 150 mL high-pressure reactor bomb.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Within a nitrogen-filled glovebox, charge the high-pressure vessel with the Ruthenium catalyst (approx. 2 mol%), 1.5 mmol of the substrate, and the

base.-

Causality Note: The rigorous exclusion of oxygen prevents the irreversible oxidation of the reactive metal-hydride intermediate formed during the hydrogen-borrowing cycle. The basic environment is strictly necessary to promote the enolization of acetaldehyde for the aldol attack.

-

-

Solvent Introduction: Add 10 mL of anhydrous ethanol. Seal the vessel tightly before removing it from the glovebox.

-

Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to exactly 150 °C[6]. Allow the mixture to stir continuously for 24 hours.

-

Causality Note: 150 °C provides the necessary thermodynamic drive to overcome the endothermic alcohol dehydrogenation threshold.

-

-

Reaction Quenching: Cool the vessel rapidly in an ice-water bath. Cautiously vent any internal pressure (residual hydrogen/acetaldehyde vapor). Dilute the crude mixture with 30 mL of ethyl acetate and wash with brine (2 x 15 mL) to partition out the base and residual short-chain polar organics.

-

Analytical Validation (Critical Step): Remove a 0.1 mL aliquot of the organic layer, evaporate the solvent, and dissolve the residue in

. Introduce a precision-weighed internal standard of 1,3,5-trimethoxybenzene .-

Validation Logic: The symmetry of 1,3,5-trimethoxybenzene yields a distinct aromatic singlet at

6.1 ppm. This uniquely avoids the target product's aromatic singlet at

-

-

Purification: Isolate 1,4-Benzenedipropanol as a white solid via flash column chromatography (silica gel, gradient elution from Hexane to Ethyl Acetate)[2].

Alternative Sourcing: The Biomass Vector

While PET upcycling addresses plastic remediation, parallel research explores strictly renewable generation. 1,4-Benzenedipropanol and its analogs can be directly synthesized from lignin and cellulosic derivatives (like fructose and 5-Hydroxymethylfurfural)[2][8]. These carbohydrate precursors are catalytically dehydrated and structurally modified through cascade cyclization reactions, providing a completely carbon-neutral feed vector devoid of petrochemicals, as outlined in recent biomedical synthesis patents[2].

Concluding Remarks

The strategic value of 1,4-Benzenedipropanol spans far beyond theoretical chemistry. By providing a structurally robust yet flexible symmetric diol that acts as a linchpin in PET waste upcycling, researchers can implement this molecule in the commercial scale-up of semi-renewable polyesters, resilient polyurethanes, and sophisticated pharmaceutical APIs.

References

-

Title: Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols Source: RSC Advances (2025, 15, 21424-21428) URL: [Link]

-

Title: Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols (PDF) Source: ResearchGate URL: [Link]

- Title: US20170233325A1 - Novel monomers from biomass Source: Google Patents URL

Sources

- 1. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. US20170233325A1 - Novel monomers from biomass - Google Patents [patents.google.com]

- 3. 3,3'-(1,4-phenylene)dipropan-1-ol | 19417-58-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1,4-苯二丙醇、19417-58-4 CAS查询、1,4-苯二丙醇物化性质-化工制造网 [chemmade.com]

- 6. researchgate.net [researchgate.net]

- 7. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03609G [pubs.rsc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Innovations in the Synthesis and Antimicrobial Efficacy of 1,4-Benzenediol Derivatives: A Mechanistic and Synthetic Guide

Introduction: The Rationale for 1,4-Benzenediol Scaffolds

The escalating threat of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) and multidrug-resistant fungal strains (Candida spp., dermatophytes) necessitates the discovery of novel antimicrobial pharmacophores. Derivatives of 1,4-benzenediol (hydroquinone) have emerged as highly tunable structural templates for antimicrobial drug development[1].

The core logic of utilizing the 1,4-benzenediol scaffold lies in its dual-action potential:

-

Redox Activity: The inherent ability of the hydroquinone core to undergo auto-oxidation to benzoquinone generates reactive oxygen species (ROS), which induces fatal oxidative stress in microbial cells.

-

Lipophilic Tunability: Strategic substitutions at the 2-position (e.g., alkyl chains, furan, or halogenated benzyl groups) drastically alter the partition coefficient (LogP), dictating the molecule's ability to penetrate the resilient cell walls of fungi or the outer membranes of Gram-negative bacteria[2].

Mechanistic Grounding: How 1,4-Benzenediols Exert Antimicrobial Action

Designing a functional antimicrobial requires an understanding of the exact biochemical causality leading to cell death. 1,4-benzenediol derivatives operate via multiple distinct pathways, reducing the likelihood of spontaneous microbial resistance.

Antifungal Mechanisms

In pathogenic fungi such as Trichophyton mentagrophytes and Candida albicans, highly lipophilic 1,4-benzenediols (such as halogenated or extended alkyl derivatives) insert into the fungal cell membrane. This disrupts ergosterol-rich lipid rafts, leading to severe structural changes such as widespread hyphal thinning, yeast lysis, and catastrophic nucleotide leakage[1]. Furthermore, select hydroquinone derivatives act as potent inhibitors of Isocitrate Lyase (ICL) , a critical enzyme in the glyoxylate shunt that fungi rely on for survival inside host macrophages[3].

Antibacterial Mechanisms

Against Gram-negative bacteria like K. pneumoniae, furan-substituted 1,4-benzenediols destabilize the outer membrane architecture. In Gram-positive bacteria, the lack of an outer membrane allows these derivatives to rapidly diffuse into the cytoplasmic space, where their redox cycling induces oxidative damage to DNA and essential intracellular proteins[1][4].

Diagram 1: Multi-target antimicrobial mechanism of action for 1,4-benzenediol derivatives.

Synthetic Methodology: The Green Chemistry Approach

Historically, substituting the 1,4-benzenediol core required harsh conditions, toxic lithium salts, or complex protecting-group strategies. However, modern approaches rely on a highly efficient tandem aldol condensation/isomerization/aromatization reaction using hydroalcoholic media[5].

The Causal Logic of the Experimental Design

-

Solvent Choice (

9:1): Solvates both the organic reactants (1,4-cyclohexanedione and aldehydes) and the inorganic base ( -

Portion-wise Aldehyde Addition: Adding the aldehyde in four separate aliquots prevents unwanted side reactions, such as the Cannizzaro reaction or competitive self-condensation[6].

-

Isomerization Dynamics: The basic medium drives the initial exocyclic

-unsaturated ketone intermediate to irreversibly tautomerize into the thermodynamically stable aromatic 1,4-benzenediol[5].

Step-by-Step Protocol: Synthesis of 2-Substituted 1,4-Benzenediols

This protocol represents a self-validating, reproducible system for synthesizing alkyl-, aryl-, and heterocyclic-substituted benzenediols.

-

System Preparation: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 20 mL of a

(9:1 v/v) solvent mixture. -

Base Solubilization: Add

(1.0 mmol). Heat the mixture under constant stirring until a vigorous reflux is established. -

Substrate Addition: Slowly add 1,4-cyclohexanedione (1.0 mmol) to the refluxing solution. Wait 5 minutes to ensure complete dissolution.

-

Controlled Aldehyde Addition: Measure 2.0 mmol of the target aldehyde (e.g., furan-2-carboxaldehyde for furan-1,4-benzenediol). Divide into four equal portions. Add one portion every 15 minutes to control the reaction kinetics and minimize thermal degradation.

-

Reaction Monitoring: Maintain reflux for 0.5 to 4.0 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) utilizing a Hexane/Ethyl Acetate (7:3) eluent.

-

Hot Neutralization (Critical Step): Once complete consumption of the dione is confirmed, carefully add a 10%

solution dropwise while the mixture is still hot until a neutral pH (~7.0) is achieved. Neutralizing while hot prevents the co-precipitation of unreacted inorganic salts with the product. -

Isolation: Extract the aqueous mixture with Ethyl Acetate (

mL). Dry the combined organic layers over anhydrous

Diagram 2: Green synthesis workflow for 2-substituted 1,4-benzenediol derivatives.

Efficacy and Quantitative Structure-Activity Relationship (QSAR)

The structural tuning of the 2-position yields highly specific antimicrobial profiles. Extensive in vitro and in vivo testing on clinical isolates demonstrates that lipophilicity and electronic effects dictate pathogen-specific efficacy[1][2][7].

Table 1: Antimicrobial Efficacy (MIC) of Key 1,4-Benzenediol Derivatives

| Compound Class / Substitution | Target Pathogen(s) | MIC Range (µg/mL) | Mechanistic Highlight | Toxicity / Safety Profile |

| Furan-1,4-benzenediol | Klebsiella pneumoniae | 8 | Potent Gram-negative penetration. | Nonirritant (HET-CAM assay); safe in vivo[1]. |

| Furan-1,4-benzenediol | Staphylococcus aureus | 16 | Eradicates S. aureus in embryonated chicken egg models. | Hemolysis-negative[2]. |

| Hexyl-1,4-benzenediol | Gram-Positive ESKAPE | 8 - 64 | Alkyl chain matches lipid bilayer thickness for membrane disruption. | Dose-dependent viability effect. |

| Halogenated Benzyl-1,4-diols | Candida spp. / Dermatophytes | 25 - 50 | Triggers hyphal thinning and rapid yeast cellular lysis. | No genotoxicity/mutagenicity in human leukocytes[1]. |

| Nitrobenzyl-oxy-phenols | Moraxella catarrhalis | ~11 µM | Comparable to Ciprofloxacin (9 µM); inhibits specific respiratory chains. | Broad therapeutic window[8]. |

In Vivo Efficacy and Toxicity Profiling

A crucial barrier in antimicrobial development is systemic toxicity. Fortunately, key library hits like Furan-1,4-benzenediol (Compound 5) have passed critical preclinical checkpoints. Not only do they lack mutagenicity and genotoxicity in human leukocyte assays, but they have also been validated as completely non-irritant via the ex-vivo Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) method[1]. Most impressively, Compound 5 demonstrated potent in vivo bacterial clearance in embryonated chicken eggs infected with highly virulent S. aureus, establishing it as a primary hit for drug pipeline escalation[2][9].

Conclusion

The synthesis of 2-substituted 1,4-benzenediols offers an elegant, highly tunable pathway to combat multidrug-resistant pathogens. By leveraging a green-chemistry-driven tandem aldol/aromatization protocol, researchers can rapidly generate compound libraries. The resulting agents bypass traditional microbial resistance mechanisms by physically disrupting cellular membranes and inducing targeted oxidative collapse, offering a robust blueprint for next-generation anti-infective therapies.

References

-

Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens. Saudi Pharmaceutical Journal, (2019). Available at:[Link][1][2][7]

-

Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media. Synthetic Communications, (2016). Available at:[Link][5][6]

-

Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological and Pharmaceutical Bulletin, (2016). Available at:[Link][8]

-

Synthesis and evaluation of hydroquinone derivatives as inhibitors of isocitrate lyase. Bioorganic & Medicinal Chemistry Letters, (2007). Available at:[Link][3]

-

Allylic Selenocyanates as New Agents to Combat Fusarium Species Involved with Human Infections. ResearchGate (Preprints/Articles), (2020). Available at:[Link][9]

Sources

- 1. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of hydroquinone derivatives as inhibitors of isocitrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thescipub.com [thescipub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced Polymerization Protocols for 1,4-Benzenedipropanol

Introduction and Rationale

The development of sustainable, high-performance polymers requires monomers that bridge the gap between mechanical rigidity and processing flexibility. 1,4-Benzenedipropanol (also known as 1,4-bis(3-hydroxypropyl)benzene) is a highly valuable, lignin-derivable bio-based diol[1]. The integration of a rigid central aromatic ring with two flexible aliphatic propyl spacers makes it an ideal building block for engineering advanced polycarbonates and polyesters used in drug delivery matrices, tissue engineering, and bio-compatible plastics.

As a Senior Application Scientist, I have designed this protocol to detail the two most effective synthetic pathways for the polymerization of 1,4-Benzenedipropanol: Melt Transesterification (for polycarbonates) and Interfacial Polycondensation (for polyesters). These methods are intentionally selected to avoid the toxicities of traditional bulk step-growth chemistry (e.g., phosgene usage) while maximizing molecular weight.

Mechanistic Pathways & Workflow

To achieve high molecular weights, the choice of polymerization technique heavily depends on the target polymer class.

-

Melt Transesterification: Designed for the synthesis of polycarbonates. We utilize Diphenyl Carbonate (DPC) rather than highly toxic phosgene. The reaction relies on a Lewis acid catalyst (e.g., Zn(II) acetylacetonate) that coordinates with DPC, increasing its electrophilicity and facilitating nucleophilic attack by the diol[2].

-

Interfacial Polycondensation: Designed for polyester synthesis (using sebacoyl chloride). This leverages the Schotten-Baumann reaction at a liquid-liquid boundary. By isolating the highly reactive acid chloride in an organic phase and the diol/base in an aqueous phase, the reaction becomes diffusion-controlled. This prevents total thermal degradation and drives the reaction forward rapidly without requiring perfect bulk stoichiometry[3].

Figure 1: Workflow comparing melt transesterification and interfacial polycondensation pathways.

Protocol A: Synthesis of Poly(1,4-benzenedipropyl carbonate) via Melt Transesterification

This protocol drives step-growth polymerization by eliminating phenol under heat and vacuum. It serves as a self-validating system: the cessation of phenol distillation and a spike in mechanical torque on the stirrer mathematically validate that high molecular weight has been achieved[2].

Materials & Reagents

-

1,4-Benzenedipropanol (Monomer, >99% purity)

-

Diphenyl Carbonate (DPC, Monomer, >99% purity)

-

Zinc(II) Acetylacetonate (Zn(acac)₂, Catalyst)

-

Dichloromethane (DCM) and Methanol (for precipitation)

Step-by-Step Methodology

-

Stoichiometric Loading: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a short-path vacuum distillation head, add 1,4-Benzenedipropanol (1.00 eq) and DPC (1.02 eq). Causality Note: A slight 2% excess of DPC compensates for its minor sublimation during the initial heating phase, preserving the exact 1:1 stoichiometry in the melt.

-

Catalyst Addition: Add 0.1 mol% of Zn(acac)₂. Purge the system with inert dry Nitrogen (N₂) for 15 minutes to remove oxygen, preventing oxidative discoloration at high temperatures.

-

Oligomerization (Stage 1): Immerse the flask in a pre-heated oil bath at 180 °C under a constant flow of N₂. Stir at 100 RPM for 90 minutes. You will observe the mixture melting into a homogeneous liquid, followed by the generation and reflux of phenol.

-

Polycondensation (Stage 2): Gradually ramp the temperature to 220 °C over 30 minutes while simultaneously reducing the system pressure to < 1 mbar. Causality Note: A slow pressure reduction is critical; applying high vacuum immediately will cause the monomers to aggressively boil off (azeotropic loss), destroying the stoichiometric balance and halting chain growth.

-

Validation & Termination: Maintain at 220 °C / < 1 mbar for 2 hours. Chain growth is visually self-validated when the evolution of phenol droplets ceases in the receiving flask and the melt viscosity drastically increases (indicated by visible resistance against the mechanical stirrer).

-

Purification: Cool the polymer under N₂, dissolve in minimal DCM, and precipitate dropwise into excess cold methanol. Filter and dry the white fibrous polymer under a vacuum at 60 °C for 24 hours.

Figure 2: Mechanistic catalytic pathway of Zn(II)-mediated melt transesterification.

Protocol B: Synthesis of Poly(1,4-benzenedipropyl sebacate) via Interfacial Polycondensation

This protocol forces the reaction to occur exactly at the interface of immiscible aqueous and organic layers. The speed of reaction exceeds the speed of diacid chloride hydrolysis, preventing side reactions[3].

Materials & Reagents

-

1,4-Benzenedipropanol (Diol)

-

Sebacoyl chloride (Diacid Chloride)

-

Sodium Hydroxide (NaOH, 1M aqueous solution)

-

Benzyltriethylammonium chloride (BTEAC, Phase Transfer Catalyst)

-

Dichloromethane (DCM, Organic Phase)

Step-by-Step Methodology

-

Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1,4-Benzenedipropanol (10 mmol) in 50 mL of 1M NaOH. Add BTEAC (0.5 mmol, 5 mol%). Causality Note: NaOH acts sequentially: first to deprotonate the diol into a highly nucleophilic alkoxide, and second as an acid scavenger to neutralize the HCl byproduct, effectively preventing system acidification which would shut down the nucleophile[3].

-

Organic Phase Preparation: In a separate 100 mL beaker, dissolve Sebacoyl chloride (10 mmol) in 50 mL of anhydrous DCM.

-

Interfacial High-Shear Mixing: Immerse a high-shear homogenizer or an overhead mechanical stirrer (equipped with a turbine blade) into the aqueous phase and begin stirring at 1,000 RPM. Rapidly pour the organic phase into the stirring aqueous phase.

-

Reaction Execution: Allow the emulsion to mix vigorously for exactly 15 minutes at room temperature. Validation Check: The reaction is self-validating; immediate cloudiness followed by the formation of solid, sticky polymer precipitates signifies active chain condensation at the micro-droplet interfaces.

-

Termination & Washing: Stop the stirring. Decant the aqueous layer. Wash the swollen polymer in the organic phase consecutively with 0.1 M HCl (to quench unreacted NaOH/amine), deionized water, and brine.

-

Precipitation: Pour the organic layer into excess cold methanol to isolate the polyester. Dry the final product in a vacuum oven at 40 °C overnight.

Quantitative Quality Control Metrics

To assist drug development professionals in benchmarking the generated polymers, the anticipated ranges for effectively synthesized matrices are summarized below:

| Target Polymer | Polymerization Method | Typical Mw ( g/mol ) | Dispersity (Đ) | Thermal Transitions | Visual Appearance |

| Poly(1,4-benzenedipropyl carbonate) | Melt Transesterification | 40,000 – 65,000 | 1.8 – 2.2 | Tg ≈ 65-75 °C | Transparent, rigid solid |

| Poly(1,4-benzenedipropyl sebacate) | Interfacial Polycondensation | 50,000 – 80,000 | 2.0 – 2.5 | Tg ≈ -10 °C; Tm ≈ 85 °C | Opaque, semi-crystalline |

Note: The highly flexible sebacate spacer drastically reduces the Tg compared to the carbonate linkage, turning the resulting polyester into a semi-crystalline matrix that degrades more readily—ideal for controlled-release drug formulations.

References

-

Sibi, M. P., et al. "Monomers from biomass" U.S. Patent 11,220,475 B2, issued January 11, 2022. Google Patents. 1[1]

-

Wang, Z., et al. "Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate" Molecules, 2022. NCBI PubMed Central.2[2]

-

Schure, M. R., et al. "Reactions and Polymerizations at the Liquid–Liquid Interface" Chemical Reviews, 2015, 115(22), 11467-11508. ACS Publications. 3[3]

Sources

Application Note: 1,4-Benzenedipropanol in the Synthesis of Advanced Block Copolymers

[label="

Verifying Literature Values

My focus has shifted to validating the tensile strength, elongation, Tg, and hydrolytic stability data in the comparison table. I intend to search for supporting data to ensure accuracy of the values related to the PCDL made from 1,4-benzenedipropanol and those of its aliphatic alternatives.

Justifying Molecular Selection

I'm now investigating the specific benefits of 1,4-benzenedipropanol. I've concluded hydroquinone's phenolic OH isn't reactive enough for this. Also, 1,4-benzenedimethanol has side reactions. Thus, the dipropanol extends the hydroxyl, providing reactivity while maintaining the aromatic core. This provides rigidity, UV resistance, and hydrolytic stability.

Constructing an Editorial Outline

I'm now structuring the overall document. I'm focusing on creating a logical flow, including an introduction, reaction mechanisms, a workflow diagram, detailed protocols, experimental data, and a reference list. The goal is to provide a comprehensive and self-validating report on the synthesis and properties of the PCDL and resulting block copolymers.

Formulating the Patent Links

I'm now integrating the patent URLs. I've switched to generating direct Google Patent links for US20110190471A1 and US11220475B2. These are cleaner and more reliable than the redirect URLs, ensuring long-term accessibility. My focus is on concise linking to maintain the integrity of the data. I will include the synthesized links to the final draft.

Refining Reference Strategy

I'm now integrating external literature to support my findings. I've located a relevant MDPI article on polyurethanes. For citations, I'll use the original source and provide a clickable URL. I am creating two protocols and plan to incorporate them into the final draft, with an accompanying DOT diagram of the reaction. I am adding a causality list for clarification.

Evaluating Block Copolymerization

I'm now deep-diving into the block copolymerization step, focusing on the DOT diagram. I'm finalizing node labels and edge descriptions for clarity and accuracy. I'm refining the diagram to accurately depict the synthesis pathways, and ensure the figure is scientifically correct. The DOT code is being tested to produce an optimal visualization of the chemical processes.

Integrating Data and Visuals

I'm now integrating the data table on physical properties, including tensile strength, elongation, and Tg of the PCDL-based segmented polyurethanes. The data from the table will be compared to standard values from aliphatic PCDLs. I've also incorporated the updated DOT graph, including the size attribute for layout control.

Executive Summary & Mechanistic Rationale

The development of segmented block copolymers—particularly polyurethanes (PUs) and polycarbonates (PCs) utilized in biomedical devices, robust coatings, and high-performance elastomers—relies heavily on the structural precision of the macroinitiator blocks.

1,4-Benzenedipropanol (also known as 1,4-bis(3-hydroxypropyl)benzene) has emerged as a critical bifunctional monomer and macroinitiator precursor. Unlike 1,4-benzenedimethanol, which possesses benzylic hydroxyl groups that are sterically hindered and prone to side reactions (such as undesired etherification or dehydration at high temperatures) [1.8], 1,4-benzenedipropanol extends the reactive primary hydroxyl groups three carbons away from the aromatic core.

Causal Advantage in Polymerization:

-

High Reactivity: The primary aliphatic alcohol terminals ensure rapid, unhindered transesterification and urethane formation[1].

-

Thermal & Hydrolytic Stability: The incorporation of the rigid aromatic benzene ring directly into the polymer backbone dramatically enhances the thermal stability and UV-shielding properties of the resulting soft segment, minimizing hydrolytic degradation compared to traditional aliphatic polyethers or polyesters[2].

-

Phase Separation: In triblock or segmented PU synthesis, the unique hybrid aliphatic-aromatic nature of the 1,4-benzenedipropanol-derived macroinitiator optimizes the micro-phase separation between hard and soft segments, tuning the mechanical profile for specific advanced applications[3].

Experimental Workflow & Pathway Visualization

The standard industrial and academic workflow for incorporating 1,4-benzenedipropanol into block copolymers utilizes a two-phase process: the synthesis of a Polycarbonate Diol (PCDL) Macroinitiator via step-growth transesterification, followed by a prepolymer method to synthesize a Segmented Polyurethane Block Copolymer .

Caption: Synthesis pathway mapping the conversion of 1,4-benzenedipropanol into a segmented polyurethane block copolymer.

Detailed Methodologies & Protocols

Protocol 1: Synthesis of 1,4-Benzenedipropanol Polycarbonate Diol (PCDL) Macroinitiator

This self-validating protocol utilizes dimethyl carbonate (DMC) as a greener alternative to toxic phosgene. The progression of the reaction is strictly dictated by the azeotropic removal of methanol[4].

Materials:

-

1,4-Benzenedipropanol (Target Diol)

-

Dimethyl Carbonate (DMC) (Molar ratio Diol:DMC = 1:1.2)

-

Titanium tetrabutoxide (

) (Catalyst, 0.01 wt%)

Step-by-Step Procedure:

-

System Assembly: Equip a 500 mL multi-neck round-bottomed flask with a mechanical stirrer, a fractionating column linked to a distillation condenser, an internal thermometer, and a continuous nitrogen purge.

-

Initial Charge: Add 1,4-benzenedipropanol and DMC to the flask. Initiate stirring (300 rpm) and introduce

catalyst. Causality Note: Using an excess of DMC initially forces the transesterification equilibrium forward. -

Transesterification & Azeotropic Distillation: Gradually heat the mantle to 120°C. Maintain the temperature as the methanol/DMC azeotrope begins to distill overhead. Slowly escalate the internal temperature to 180°C over 4 hours as distillate volume decreases.

-

Vacuum Polycondensation: Once atmospheric distillation ceases, carefully apply vacuum (stepwise down to 200 mmHg, then to <10 mmHg) while maintaining 180°C for 3–4 hours. Causality Note: High vacuum is required to strip residual DMC and push the polycondensation to the target molecular weight (

~2000 g/mol ). -

Validation & Quality Control: Cool the system to 80°C under nitrogen and discharge the viscous polymer. Perform end-group analysis via titration to determine the Hydroxyl Value (target: ~56 mg KOH/g). Assess polydispersity (PDI) via GPC.

Protocol 2: Synthesis of Polyurethane Block Copolymer

A two-step "prepolymer" method is strictly advised over the "one-shot" method to prevent randomized monomer clustering, ensuring a well-defined A-B-A triblock/segmented morphological structure[5].

Materials:

-

1,4-Benzenedipropanol-based PCDL Macroinitiator (

= 2000 g/mol ) -

Isophorone diisocyanate (IPDI)

-

1,4-Butanediol (BDO) (Chain Extender)

-

Dibutyltin dilaurate (DBTDL) (Catalyst)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Macroinitiator Dehydration: Load the PCDL into a dry reaction reactor. Apply high vacuum (< 5 mmHg) at 85°C for 2 hours to rigorously remove trace moisture. Causality Note: Water molecules competitively react with isocyanates to form urea linkages and

gas, causing catastrophic foaming and loss of block integrity. -

Prepolymerization (A-B Block formation): Cool the reactor to 60°C. Purge with dry

. Add IPDI (targeting an NCO:OH ratio of 2.1:1) and 0.05 wt% DBTDL. React at 80°C for 2.5 hours. -

Mid-Process Validation: Extract a small aliquot and analyze via FT-IR. The presence of a strong NCO stretching band at 2270

alongside the disappearance of the broad OH band (3300-3500 -

Chain Extension: Dissolve the highly viscous prepolymer in anhydrous DMF (to ~30% solids). Dropwise, add BDO (molar ratio matching the residual free NCO groups). Maintain stirring at 70°C.

-

Curing: The reaction is deemed complete when the NCO peak at 2270

completely vanishes in the FT-IR spectrum. Cast the polymer solution into a Teflon mold and dry in a vacuum oven at 80°C for 24 hours to yield the final segmented block copolymer film.

Quantitative Data Presentation

To demonstrate the structural advantages of incorporating an aromatic core via 1,4-benzenedipropanol, the following table summarizes typical comparative properties of Polyurethane Block Copolymers synthesized from varying PCDL macroinitiators[3][4][6].

| Macroinitiator Base Diol | Hard Segment (%) | Tensile Strength (MPa) | Elongation at Break (%) | Hydrolysis Resistance | |

| 1,6-Hexanediol (Standard) | 35% | 22.5 | 480% | -45.0 | Moderate |

| 1,4-Benzenedimethanol | 35% | 31.0 | 250% | -10.5 | Good (prone to thermal defect) |

| 1,4-Benzenedipropanol | 35% | 38.2 | 315% | -15.0 | Excellent |

Interpretation: The inclusion of 1,4-benzenedipropanol effectively bridges the gap between mechanical rigidity (yielding a high Tensile Strength of 38.2 MPa due to the aromatic rings restricting polymer chain mobility) and necessary elastomeric flexibility (maintaining >300% elongation aided by the propyl aliphatic spacers).

References

- Source: Google Patents (US20110190471A1)

- Monomers from Biomass (Synthesis of 1,4-benzenedipropanol derivatives for Polyurethanes)

-

Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s Source: MDPI Polymers URL:[Link]

-

Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies Source: Preprints.org / Polymers URL:[Link]

Sources

- 1. US20110190471A1 - Polycarbonate diol and polycarbonate diol copolymer - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. US20110190471A1 - Polycarbonate diol and polycarbonate diol copolymer - Google Patents [patents.google.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

Technical Support Center: 1,4-Benzenedipropanol (1,4-BDP) Polymerization Yield Optimization

Welcome to the dedicated technical troubleshooting portal for researchers and drug development professionals working with 1,4-Benzenedipropanol (1,4-BDP). This aliphatic-aromatic diol is a critical building block in synthesizing high-performance structural polyesters, polycarbonate diols, and polyurethanes[1].

Achieving near-quantitative yields and high number-average molecular weights (

🔬 Diagnostic Overview: Causality Behind Yield Stagnation

In step-growth polymerization, high molecular weight and yield are mathematically dependent on achieving extremely high conversion rates (>99%), as dictated by the Carothers' Equation . Yield bottlenecks typically stem from three mechanistic failures:

-

Mass Transfer Limitations (Le Chatelier's Principle): Polycondensation is an equilibrium-driven process. Failure to aggressively remove small-molecule condensates (e.g., methanol or water) under continuous vacuum halts chain growth and limits yield.

-

Stoichiometric Drift: At elevated temperatures, volatile monomers (such as dialkyl carbonates or short-chain diacids) vaporize out of the melt, unbalancing the strictly required 1:1 functional group molar ratio.

-

Competing Side Reactions: 1,4-BDP features primary aliphatic hydroxyl groups separated by an aromatic ring. Prolonged heating above 200°C in the presence of acidic impurities catalyzes intermolecular dehydration (etherification), effectively terminating chain ends and reducing polymer yield.

🧪 Self-Validating Protocol: High-Yield Polycarbonate Polycondensation

The following step-by-step transesterification methodology is designed to synthesize polycarbonate copolymers utilizing 1,4-BDP and a carbonate ester (e.g., dimethyl carbonate). This protocol is engineered as a "self-validating system" incorporating in-process analytical checkpoints to guarantee success[1].

Step 1: Monomer Loading & Inerting

-

Action: Add 1,4-Benzenedipropanol and Dimethyl Carbonate in a 1:1.2 molar ratio to a dry, 3-neck round-bottom flask equipped with a mechanical stirrer, a Vigreux column, and a distillation head.

-

Validation: Purge the system via three cycles of vacuum-nitrogen backfilling to eliminate atmospheric moisture, which hydrolyzes the catalyst.

Step 2: Catalyst Addition

-

Action: Introduce 0.02 wt% (relative to monomers) Titanium tetrabutoxide (

) into the reaction vessel under a continuous nitrogen sweep.

Step 3: First-Stage Oligomerization (Atmospheric)

-

Action: Gradually heat the reaction mixture to 150–160°C. Maintain this temperature for 3 to 4 hours.

-

In-Process Validation: Monitor the condensate collection in the receiving flask. Do not proceed to the next step until the collected volume of the azeotropic methanol/dimethyl carbonate mixture reaches at least 90% of the theoretical calculated yield.

Step 4: Polycondensation (Vacuum Stage)

-

Action: Slowly raise the reaction temperature to 180–190°C. Gradually apply vacuum over 60 minutes, bringing the system pressure down to < 200 mmHg, and ultimately to < 1 mmHg to drive the equilibrium toward the high-molecular-weight polymer.

-

In-Process Validation: Monitor the mechanical stirrer torque. A steady plateau in rotational resistance indicates maximized melt viscosity, signaling that chain extension has completed.

Step 5: Quenching and Recovery

-

Action: Break the vacuum with nitrogen, cool the highly viscous melt, dissolve in a minimal amount of dichloromethane, and precipitate the polymer into cold methanol. Dry under vacuum at 60°C for 24 hours.

Step-growth workflow for 1,4-BDP polycarbonate polycondensation with validation gates.

📊 Data Presentation: Yield Optimization Benchmarks

The following table summarizes empirical data comparing varying kinetic approaches and their direct impact on the polymerization yield and the resulting number-average molecular weight (

| Optimization Strategy | Temp (°C) | Pressure (mmHg) | Catalyst Choice | Final Yield (%) | Typical |

| Baseline (No Vacuum) | 160 | 760 | < 45% | < 2,500 | |

| Mild Vacuum Protocol | 180 | 200 | 75% | 8,000 | |

| High Vacuum + Azeotropic Distillation | 190 | < 1 | > 95% | > 25,000 | |

| Acid Catalysis (Sub-optimal) | 210 | < 1 | p-Toluenesulfonic Acid | 60% (High ether faults) | 4,500 |

💡 Troubleshooting FAQs

Q: Why is my polymer yield capping at 60-70% with a severely limited molecular weight? A: You are likely experiencing a stoichiometric drift due to the early volatilization of your reactive monomers, or incomplete extraction of the small-molecule byproduct. Fix: Implement a heated Vigreux fractionation column during the atmospheric oligomerization phase. This allows lower-boiling byproducts (methanol) to escape while selectively refluxing unreacted primary monomers back into the melt.

Q: I am observing a yellowish or brownish discoloration in my 1,4-BDP polyester. How do I fix this?

A: Yellowing indicates thermal degradation, side-chain oxidation, or transition-metal catalyst degradation.

Q: How can I prevent the "etherification" side reaction that decreases my yield? A: Because 1,4-Benzenedipropanol features aliphatic propyl chains that terminate in primary hydroxyl groups, it is highly susceptible to intermolecular dehydration. High temperatures coupled with acidic environments force the hydroxyls to strip water and form ether linkages instead of proper ester/carbonate bonds. This disrupts sequence regularity and terminates chain ends [2]. Fix: Strictly cap your maximum polycondensation temperature at 190-200°C. Avoid acidic catalysts (like p-TsOH) entirely for this monomer; utilize neutral or slightly basic transesterification coordination catalysts (such as titanium or organotin complexes) to suppress the dehydration pathway.

Mechanistic pathways: Coordination-driven polymerization vs. acid-driven etherification.

📚 References

-

Polycarbonate diol and polycarbonate diol copolymer. US Patent US20110190471A1. Google Patents. Available at:

-

Novel monomers from biomass. US Patent US20170233325A1. Google Patents. Available at:

PolyChem Support Center: Moisture Diagnostics in 1,4-Benzenedipropanol Synthesis

Welcome to the PolyChem Technical Support Portal. As a Senior Application Scientist, my goal is to provide you with more than just reactionary troubleshooting. Successful polymer engineering requires mapping the precise physicochemical causalities that dictate reaction outcomes.

1,4-Benzenedipropanol (also known as 1,4-phenylene-di-n-propanol) is a highly valuable aromatic-aliphatic diol utilized in advanced polyurethanes, polyesters, and polycarbonate copolymers. While its molecular architecture—a rigid aromatic core flanked by extended propyl spacer arms—imparts excellent downstream hydrolytic stability and hydrophobicity to the cured polymer matrix[1], the monomer itself presents critical moisture-handling challenges during the synthesis phase. Adventitious water acts as a nucleophilic saboteur, derailing stoichiometry, poisoning catalysts, and compromising structural integrity.

Below is our comprehensive, causality-driven guide to troubleshooting and mastering moisture sensitivity when working with 1,4-Benzenedipropanol.

I. Quantitative Diagnostic Matrix: Moisture-Induced Defects

To diagnose your specific synthetic failure, match your experimental observations with the causal thresholds below. The data synthesizes empirical benchmarks for step-growth polymerizations involving benzylic and aromatic-aliphatic diols.

| Moisture Content (ppm) | Reaction Type | Observed Polymerization Defect | Chemical Root Cause / Causality |

| > 500 ppm (Ambient) | Polyurethane (PU) | Severe macro-foaming, brittle matrix, total loss of elasticity. | Water out-competes the diol for the isocyanate (NCO), rapidly forming unstable carbamic acid. This decomposes into primary amines and CO₂ gas (foaming), leading to unintended polyurea crosslinking[1]. |

| 200 - 500 ppm | Transesterification | Sluggish kinetics, low final molecular weight ( | Moisture hydrolyzes sensitive titanium/tin Lewis acid catalysts into inactive metal oxides, terminating chain propagation early[2]. |

| 65 - 200 ppm | Polycarbonate Diol | Variable viscosity, broader polydispersity index (PDI), minor chain termination. | Trace water acts as a mono-functional chain terminator during high-temperature melt transesterification. |

| < 64 ppm (Target) | All Systems | Ideal elasticity, predictable | Precise step-growth stoichiometry is maintained. The 1,4-Benzenedipropanol fully integrates into the soft/hard segment domains[2]. |

II. Deep-Dive FAQs: Understanding the Chemistry

Q1: Why is moisture control so critical during synthesis if 1,4-Benzenedipropanol creates inherently hydrophobic polymers? A1: The hydrophobicity of the final polymer is an emergent property of the fully reacted network, driven by the lengthy aliphatic chains and aromatic rings[1]. However, during the liquid-phase synthesis, monomeric 1,4-Benzenedipropanol is highly miscible with trace atmospheric moisture due to primary hydrogen bonding at its terminal hydroxyls. In polyurethane chemistry, the isocyanate precursor cannot distinguish between the hydroxyls of your diol and the hydroxyls of water. If moisture is present, it triggers a parasitic reaction pathway that permanently consumes isocyanate monomers, destroys the crucial 1:1 stoichiometric balance, and structurally degrades the polymer with rigid urea linkages.

Q2: I am seeing a yield plateau around 60% when deriving 1,4-Benzenedipropanol via Guerbet coupling. Does water play a role here? A2: Yes. When synthesizing 1,4-Benzenedipropanol from precursors like 1,4-benzenedimethanol, the reaction often proceeds via a hydrogen-borrowing mechanism. The formation of water is a thermodynamic byproduct of the required condensation steps. If this internally generated moisture is not continuously removed (e.g., via a Dean-Stark trap or molecular sieves), it shifts the chemical equilibrium backward, artificially capping your maximum theoretical yield and increasing the risk of forming unwanted oligomers.

Q3: Diisocyanates are too moisture-sensitive for our facility. Are there alternative reaction pathways using 1,4-Benzenedipropanol that tolerate moisture? A3: If extreme anhydrous environments are unachievable, transition to Non-Isocyanate Polyurethane (NIPU) pathways. NIPUs leverage cyclic carbonates and diamines rather than moisture-sensitive diisocyanates, completely eliminating the phosgene-based precursors and the risk of CO₂-induced foaming[3]. 1,4-Benzenedipropanol can be smoothly converted into a bis-cyclic carbonate intermediate, which is entirely unaffected by ambient humidity.

III. Mechanistic & Workflow Visualizations

To conceptualize the competing reaction kinetics and our recommended preparation workflow, review the logical maps below.

Mechanistic pathway of isocyanate reactions with trace moisture vs. 1,4-Benzenedipropanol.

Closed-loop experimental workflow for azeotropic drying and Karl Fischer moisture validation.

IV. Self-Validating Experimental Protocols

A robust protocol relies on self-validating checkpoints rather than assumed success. Use the following methodologies to guarantee the integrity of your monomer and final polymer.

Protocol A: Strict Desiccation of 1,4-Benzenedipropanol

Because of the rigid benzene ring and extended propyl chains, 1,4-Benzenedipropanol exhibits a moderate melting point and can trap water within its crystalline lattice[4]. Simple vacuum drying is insufficient.

Step 1: Azeotropic Entrainment

-

Dissolve 100g of crude 1,4-Benzenedipropanol in 200 mL of anhydrous toluene in a round-bottom flask. Causality Note: Toluene forms a minimum-boiling azeotrope with water at 85°C. This safely strips bulk water out of the crystalline domains well below temperatures that could cause auto-oxidation of the benzylic positions.

-

Attach a Dean-Stark apparatus and reflux at 110°C under an argon blanket until no further aqueous phase separates in the trap (typically 2-3 hours).

Step 2: Trace Solvent Removal

-

Transfer the flask to a rotary evaporator and remove the bulk toluene at 60°C under a 50 mbar vacuum.

-

Move the semi-solid diol to a high-vacuum Schlenk line (

mbar) at 60°C for a minimum of 12 hours to sublimate all remaining trace solvent.

Step 3: Self-Validation (Karl Fischer Titration)

-

Extract a 1g aliquot under an inert atmosphere and immediately dissolve it in anhydrous methanol.

-

Perform a Coulometric Karl Fischer Titration.

-

Validation Check: If the moisture reading is

64 ppm[2], proceed to synthesis. If > 64 ppm, re-apply high vacuum for 4 hours and test again.

Protocol B: In-Situ Validated Polyurethane Synthesis

Once the diol is verified dry, the polymerization must be executed under conditions that prevent atmospheric moisture re-entry while continuously proving that the intended urethane bond is forming.

Step 1: Monomer Homogenization

-

Under an active argon purge, dissolve the dried 1,4-Benzenedipropanol in anhydrous N,N-Dimethylformamide (DMF) (moisture < 10 ppm) to a 20 wt% concentration.

-

Heat the solution to 70°C to ensure the diol remains fully homogenous.

Step 2: Stoichiometric Isocyanate Addition

-

Add exactly 1.00 molar equivalent of a chosen diisocyanate (e.g., HDI or MDI) dropwise over 30 minutes. Causality Note: Slow addition prevents dangerous thermal runaways and minimizes local excesses of NCO groups that could lead to allophanate branching.

-

Introduce 0.05 wt% of Dibutyltin dilaurate (DBTDL) catalyst.

Step 3: Real-Time Self-Validation via FTIR

-

Use an attenuated total reflection (ATR) FTIR probe inserted directly into the reactor.

-

Continuously monitor the asymmetrical stretching band of the isocyanate group at 2270 cm⁻¹ .

-

Validation Check: The reaction is complete only when the 2270 cm⁻¹ peak entirely disappears, and a strong urethane carbonyl peak emerges at ~1730 cm⁻¹ . If the NCO peak plateaus above baseline, moisture has irreversibly consumed your diol, leaving unreacted NCO. Do not proceed to casting; the batch is compromised.

V. References

-

Title: Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols Source: RSC Advances / ResearchGate URL:

-

Title: Cashew Nutshell Liquid (CNSL) Diols Bring Sustainability in PU Source: SpecialChem URL:

-

Title: Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions Source: MDPI URL:

-

Title: US20110190471A1 - Polycarbonate diol and polycarbonate diol copolymer Source: Google Patents URL:

-

Title: US11220475B2 - Monomers from biomass Source: Google Patents URL:

Sources

A Comparative Guide to Purity Assessment of Synthesized 1,4-Benzenedipropanol: The Quantitative NMR (qNMR) Advantage

This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with alternative analytical methods for the purity assessment of synthesized organic molecules, using 1,4-Benzenedipropanol as a representative analyte. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable purity determination. We will delve into the fundamental principles, present supporting experimental protocols, and offer field-proven insights to guide your choice of analytical methodology.

The Imperative of Accurate Purity Assessment

In the fields of pharmaceutical development, materials science, and chemical research, the precise characterization of a substance's purity is not merely a quality control metric; it is a fundamental prerequisite for reliable downstream applications. The purity of an active pharmaceutical ingredient (API), for instance, directly influences its safety, efficacy, and stability.[1] Purity assessment is therefore a critical step, demanding analytical techniques that are not only precise but also robust and trustworthy.[2] This guide explores why qNMR is emerging as a gold standard for this purpose.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) stands apart from many conventional analytical techniques because it is a primary analytical method.[1] This distinction is crucial for understanding its power in purity assessment.

The Fundamental Principle of qNMR

The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte in the same NMR tube, the purity of the analyte can be calculated directly by comparing the integrals of their respective signals.[5] This allows for absolute quantification without the need for a calibration curve or a reference standard of the analyte itself, a significant advantage over chromatographic methods.[5][6]

The qNMR Advantage: Why It Excels

-

Absolute & Direct Measurement: Unlike chromatographic techniques that provide a relative area percentage, qNMR offers a direct measurement of purity (e.g., %w/w), providing a more accurate representation of the sample's composition.[1][7]

-

Universal Detection: ¹H qNMR detects all proton-containing molecules in the solution, including residual solvents and impurities that may lack a UV chromophore and thus be invisible to HPLC-UV detectors.[2][7][8]

-

Structural Information: The NMR spectrum simultaneously provides quantitative data and rich structural information, which can aid in the identification of unknown impurities.[1]

-

Non-Destructive: The sample can be recovered unchanged after analysis, which is particularly valuable when working with precious or mass-limited materials.[2][5]

-

Traceability: When using a certified or SI-traceable internal standard, qNMR results are themselves traceable, providing high confidence for regulatory submissions and quality control.[5][9]

Experimental Protocol: Purity of 1,4-Benzenedipropanol by ¹H qNMR

This section provides a detailed, self-validating protocol for determining the purity of a synthesized batch of 1,4-Benzenedipropanol.

Causality Behind Experimental Choices

The selection of each component in a qNMR experiment is critical for achieving accurate and reproducible results.

-

Analyte (A): 1,4-Benzenedipropanol

-

Structure: C₁₂H₁₈O₂

-

Molecular Weight: 194.27 g/mol

-

Expected ¹H NMR Signals: The key is to select a signal for integration that is unique to the analyte and does not overlap with signals from the solvent, internal standard, or suspected impurities. For 1,4-Benzenedipropanol, the aromatic protons on the benzene ring are excellent candidates as they are typically in a clear region of the spectrum.

-

-

Internal Standard (IS): Maleic Acid

-

Rationale: An ideal internal standard must have high purity, be chemically stable, soluble in the chosen solvent, and possess sharp NMR signals that do not overlap with the analyte's signals.[10] Maleic acid (MW: 116.07 g/mol , ≥99% purity) is an excellent choice. Its two olefinic protons produce a sharp singlet at ~6.2-6.3 ppm (in DMSO-d6), which is typically clear of aromatic and aliphatic signals from the analyte.

-

-

Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

-

Rationale: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[3][10] DMSO-d6 is a versatile solvent suitable for a wide range of organic compounds. Its residual proton signal appears at ~2.5 ppm, and the residual water peak at ~3.3 ppm, regions that are unlikely to interfere with the aromatic signals of 1,4-Benzenedipropanol or the olefinic signal of maleic acid.[11]

-

Step-by-Step Experimental Workflow

-

Accurate Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the synthesized 1,4-Benzenedipropanol into a clean glass vial. Record the mass (m_analyte) to at least four decimal places.

-

Standard Addition: To the same vial, add approximately 5-10 mg of the high-purity Maleic Acid internal standard. Record the mass (m_std) to at least four decimal places. Expertise & Experience: Weighing both components into the same vial minimizes transfer errors, which is a primary source of uncertainty in qNMR.[12]

-

Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. A clear, homogeneous solution is mandatory.[3]

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of DMSO-d6 and perform shimming to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest T1 relaxation time of any proton being quantified (both analyte and standard). A conservative D1 of 30-60 seconds is often used to ensure full relaxation for all protons, which is essential for accurate integration.[13] Use a 90° pulse angle and acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[13]

-

Visualization: qNMR Experimental Workflow

Caption: Workflow for qNMR sample preparation and data acquisition.

Data Analysis and Purity Calculation

Processing the Spectrum

After acquisition, the Free Induction Decay (FID) is processed. This involves Fourier transformation, followed by careful manual phasing and baseline correction to ensure the accuracy of the integrals.[14]

Purity Calculation

The purity of the analyte (%P_analyte) is calculated using the following equation, which relates the integrals to the molar and mass quantities of the analyte and the standard.[3][15]

Purity Equation:

%P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * %P_std

Where:

-

I_analyte: Integral of the selected analyte signal (e.g., the aromatic protons).

-

N_analyte: Number of protons corresponding to the integrated analyte signal.

-

M_analyte: Molecular weight of the analyte (194.27 g/mol ).

-

m_analyte: Mass of the analyte.

-

I_std: Integral of the selected internal standard signal (the olefinic protons).

-

N_std: Number of protons corresponding to the integrated standard signal (2 for maleic acid's olefinic protons).

-

M_std: Molecular weight of the internal standard (116.07 g/mol ).

-

m_std: Mass of the internal standard.

-

%P_std: Purity of the internal standard (e.g., 99.5%).

Visualization: qNMR Data Analysis Workflow

Caption: Step-by-step workflow for qNMR data analysis and purity calculation.

Comparative Analysis with Alternative Methods

While qNMR is a powerful primary method, chromatographic techniques are widely used and serve as important orthogonal methods for purity assessment.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their interactions with a stationary and mobile phase, with detection typically by UV-Vis absorbance.[1] For purity, it is often run in "area percent" mode, where the purity is assumed to be the area of the main peak divided by the total area of all peaks.

-

Strengths: High sensitivity for detecting trace impurities, high sample throughput with autosamplers.[1]

-

Weaknesses:

-

Relative Method: The area percent method assumes all compounds (analyte and impurities) have the same response factor at the detection wavelength, which is rarely true. This can lead to significant over- or under-estimation of purity.[1][17]

-

Reference Standard Dependency: Accurate quantification of impurities requires isolating or synthesizing each one to create a calibration curve, which is often impractical.

-

"Invisible" Impurities: It cannot detect impurities that lack a chromophore (e.g., some residual solvents) or are not eluted from the column.[7]

-

Gas Chromatography (GC)

GC separates compounds based on their volatility. It is highly effective for volatile and thermally stable analytes.

-

Strengths: Excellent separation efficiency for volatile compounds.[18]

-

Weaknesses:

-

Limited Applicability: Not suitable for non-volatile or thermally labile compounds like many APIs and their impurities. Derivatization may be required to increase volatility, adding complexity and potential sources of error.[18]

-

Similar limitations to HPLC regarding response factors if not using mass spectrometry (GC-MS) for detection.

-

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis.[1] The table below provides a direct comparison.

| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |

| Principle | Primary Method: Signal intensity is directly proportional to molar concentration.[1] | Relative Method: Based on separation and detection (e.g., UV absorbance).[16] | Relative Method: Based on separation and detection (e.g., flame ionization). |

| Quantification | Absolute: No analyte-specific reference standard required.[5] | Relative (Area %): Prone to error. Requires impurity standards for accurate quantification.[17] | Relative (Area %): Prone to error. Requires impurity standards for accurate quantification. |

| Accuracy | High, directly traceable to a certified internal standard. | Variable, depends heavily on the response factors of impurities.[1] | Variable, depends on response factors and analyte volatility. |

| Impurity Detection | Detects all proton-containing species, including non-chromophoric ones.[7] | Limited to compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. |

| Impurity ID | Provides structural information that can help identify impurities.[1] | Requires hyphenated techniques (e.g., LC-MS) for identification.[1] | Definitive identification with GC-MS.[18] |

| Sample Throughput | Moderate. Sample preparation is simple, but acquisition can take several minutes per sample.[1] | High, especially with automated systems.[1] | High, especially with automated systems. |

| Sample State | Non-destructive.[5] | Destructive. | Destructive. |

| Development Time | Generally rapid, as method is largely universal. | Can be time-consuming to develop and validate separation methods.[7] | Method development can be required, especially if derivatization is needed. |

Conclusion: An Integrated Approach to Purity

For the rigorous purity assessment demanded in research and drug development, no single method is a panacea. However, Quantitative NMR (qNMR) offers a distinct and powerful advantage as a primary, direct, and universal method. It provides an accurate, absolute purity value that is orthogonal to chromatographic techniques.

While HPLC and GC are invaluable for high-throughput screening and detecting trace impurities, qNMR is the superior choice for:

-

Assigning the purity of reference standards.

-

Obtaining an accurate, absolute purity value when impurity standards are not available.

-

Validating the results from chromatographic methods.

-

Quantifying compounds that are challenging for HPLC or GC.

By integrating qNMR into your analytical workflow, you establish a self-validating system that provides a truer, more comprehensive understanding of your synthesized material's purity, ensuring the integrity and reproducibility of your scientific endeavors.

References

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

-

qNMR Standards. Goss Scientific. [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC, National Center for Biotechnology Information. [Link]

-

Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

-

Certified reference materials in solution for quantitative NMR. Separation Science. [Link]

-

Quality Control Methods. qReference. [Link]

-

qNMR – a modern alternative to HPLC. Almac Group. [Link]

-

Quantitative NMR Spectroscopy. University of Oxford. [Link]

-

Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

-

Purity Calculation. Mestrelab Resources. [Link]

-

Equivalency between Mass Balance and qNMR methodologies. American Laboratory. [Link]

-

ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. [Link]

-

qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

-

1,4-Benzenedimethanol | C8H10O2. PubChem, National Center for Biotechnology Information. [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. mdpi.com [mdpi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. qreference.qnmr.com [qreference.qnmr.com]

- 9. sepscience.com [sepscience.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. rsc.org [rsc.org]

- 12. ukisotope.com [ukisotope.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. Purity Calculation - Mestrelab Resources [mestrelab.com]

- 16. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]

- 17. enovatia.com [enovatia.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Comparison Guide: GC-MS vs. Alternative Modalities for the Purity Analysis of 1,4-Benzenedipropanol

Executive Overview

Determining the absolute purity of 1,4-Benzenedipropanol (CAS: 19417-58-4) is a critical quality control chokepoint in pharmaceutical monomer synthesis and polymer science (e.g., PET waste valorization and advanced polyurethane formulations)[1]. Minute trace impurities can disproportionately impact the mechanical properties and molecular weight distributions of final polymerized products.

While analytical laboratories traditionally rely on a suite of modalities for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) combined with a robust derivatization strategy offers unparalleled sensitivity and molecular specificity. This guide objectively compares High-Resolution GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), and provides a self-validating, step-by-step GC-MS protocol grounded in current pharmaceutical standards.

The Mechanistic Challenge of Diol Chromatography

Understanding the analyte's structure is essential for method selection. 1,4-Benzenedipropanol contains two terminal aliphatic hydroxyl (-OH) groups. In standard gas chromatography, active hydrogen atoms in hydroxyl groups act as strong hydrogen bond donors and acceptors. When analyzed on unmodified fused-silica columns, these groups interact aggressively with residual surface silanol (-Si-OH) sites[2].

The Causality of the Problem: This localized molecular tethering results in severe peak tailing, irreversible sample adsorption, column active-site degradation, and compromised Limits of Detection (LOD)[2].